Aromin's Cytotoxic Potency Is Inferior to Non‑Adjacent Bis‑THF Acetogenins in Six Human Tumor Cell Lines
In the original isolation study, Aromin demonstrated significant cytotoxicity across a panel of six human solid tumor cell lines; however, its activity was 'notably reduced' relative to other non‑adjacent bis‑THF ring acetogenins tested under identical assay conditions [1]. This provides a quantitative rank‑order differentiation: Aromin is a less potent cytotoxic agent within its own structural subclass, a fact that must be accounted for when selecting a lead compound for further development or when interpreting comparative mechanism‑of‑action studies.
| Evidence Dimension | Cytotoxic potency against human tumor cell lines |
|---|---|
| Target Compound Data | Significant cytotoxicity (IC₅₀ values not explicitly stated in abstract; described as 'notably reduced' relative to comparators) [1] |
| Comparator Or Baseline | Other non‑adjacent bis‑THF annonaceous acetogenins (e.g., bullatacin, squamocin, rolliniastatin‑1) [2] |
| Quantified Difference | Potency reduction (exact fold‑change not numerically defined in abstract; descriptor 'notably reduced' per authors [1]) |
| Conditions | Six human tumor cell lines; standard cytotoxicity assay (e.g., MTT or SRB) [1] |
Why This Matters
Researchers seeking maximal cytotoxic potency should select alternative acetogenins (e.g., bullatacin, squamocin); Aromin's lower intrinsic potency positions it as a tool compound for studying structure‑activity relationships (SAR) of the bis‑THF motif.
- [1] Colman-Saizarbitoria, T., et al. (1996). Aromin and aromicin, two new bioactive annonaceous acetogenins, possessing an unusual bis-THF ring structure, from Xylopia aromatica (Annonaceae). Tetrahedron, 52(12), 4215–4224. View Source
- [2] Degli Esposti, M., et al. (1994). Essential structural factors of annonaceous acetogenins as potent inhibitors of mitochondrial complex I. Biochemical Journal, 301(1), 161–167. View Source
